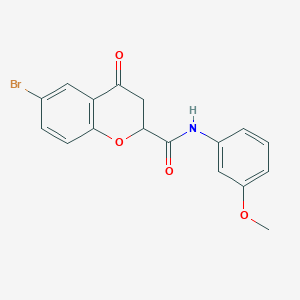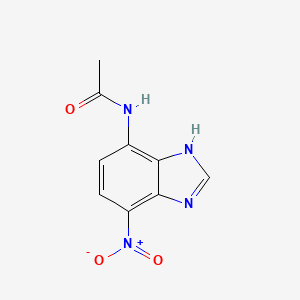![molecular formula C22H21N5O4 B11480405 1-(1H-benzimidazol-2-yl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11480405.png)
1-(1H-benzimidazol-2-yl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,3-BENZODIAZOL-2-YL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining benzodiazole, pyrazolopyridine, and phenol moieties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(1H-1,3-BENZODIAZOL-2-YL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole and pyrazolopyridine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed depend on the specific reagents and conditions used in these reactions.
Applications De Recherche Scientifique
1-(1H-1,3-BENZODIAZOL-2-YL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-(1H-1,3-BENZODIAZOL-2-YL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique structural features and diverse applications. Similar compounds include:
- 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(3-HYDROXYBENZYLIDENE)PROPANOHYDRAZIDE These compounds share some structural similarities but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C22H21N5O4 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H21N5O4/c1-11-19-13(12-8-16(30-2)20(29)17(9-12)31-3)10-18(28)25-21(19)27(26-11)22-23-14-6-4-5-7-15(14)24-22/h4-9,13,29H,10H2,1-3H3,(H,23,24)(H,25,28) |
Clé InChI |
ACWBFENTBWWKBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C(=C3)OC)O)OC)C4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11480322.png)

![Methyl 4-[(4-acetylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11480332.png)
![3-(furan-2-yl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11480336.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-](/img/structure/B11480347.png)


![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11480376.png)
![7-[3-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480384.png)
![5-(1-adamantyl)-2-methyl-N-{2-[(pyridin-3-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B11480396.png)
![1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11480399.png)

![2-(allylamino)-8-amino-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11480429.png)
![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11480435.png)
